1-(4-Isopropylphenyl)propan-1-ol
Overview
Description
1-(4-Isopropylphenyl)propan-1-ol is an organic compound characterized by a phenyl ring substituted with an isopropyl group at the para position and a propan-1-ol group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)propan-1-ol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 4-isopropylphenol with propylene chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Reduction of 1-(4-Isopropylphenyl)propan-1-one: This method involves the reduction of 1-(4-isopropylphenyl)propan-1-one using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods: In an industrial setting, the compound is often produced via continuous flow processes to ensure efficiency and scalability. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
1-(4-Isopropylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-isopropylphenyl)propan-1-one using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the compound to 1-(4-isopropylphenyl)ethanol using reducing agents like sodium borohydride (NaBH₄).
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH₄), methanol (MeOH) as solvent.
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂).
Major Products Formed:
Oxidation: 1-(4-isopropylphenyl)propan-1-one
Reduction: 1-(4-isopropylphenyl)ethanol
Substitution: Nitro derivatives, sulfonic acid derivatives, halogenated derivatives.
Scientific Research Applications
1-(4-Isopropylphenyl)propan-1-ol has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-isopropylphenyl)propan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
1-(4-Isopropylphenyl)propan-1-ol is structurally similar to other phenylpropanol derivatives, such as:
1-(4-Methylphenyl)propan-1-ol: This compound has a methyl group instead of an isopropyl group at the para position.
1-(4-Isopropylphenyl)ethanol: This compound has an ethyl group instead of a propyl group attached to the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the isopropyl group enhances its lipophilicity, making it more soluble in organic solvents and potentially more bioavailable in biological systems.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9,12-13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNYALSGVAYXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969723 | |
Record name | 1-[4-(Propan-2-yl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54518-11-5 | |
Record name | Isopropylphenylpropan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054518115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(Propan-2-yl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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